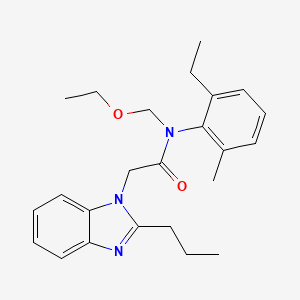![molecular formula C22H21N5O4S B11614564 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{2-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide](/img/structure/B11614564.png)
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{2-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{2-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, linked to an acetohydrazide moiety that is further connected to a nitrophenylmethoxyphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{2-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution, where a thiol reacts with the pyrimidine derivative.
Formation of the Acetohydrazide Moiety: This step involves the reaction of hydrazine with an acyl chloride or ester to form the hydrazide.
Coupling with the Nitrophenylmethoxyphenyl Group: The final step involves the condensation of the acetohydrazide with the aldehyde or ketone derivative of the nitrophenylmethoxyphenyl group under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
The compound’s structure suggests potential pharmacological activity. It could be investigated for its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{2-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitrophenyl group suggests potential interactions with cellular redox systems, while the pyrimidine ring could facilitate binding to nucleic acid structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide
- N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{2-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitrophenyl and a methoxyphenyl group in the same molecule is relatively uncommon and could lead to unique interactions with biological targets.
Propriétés
Formule moléculaire |
C22H21N5O4S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(Z)-[2-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H21N5O4S/c1-15-11-16(2)25-22(24-15)32-14-21(28)26-23-12-18-5-3-4-6-20(18)31-13-17-7-9-19(10-8-17)27(29)30/h3-12H,13-14H2,1-2H3,(H,26,28)/b23-12- |
Clé InChI |
RIGKADFEPGMGDY-FMCGGJTJSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)SCC(=O)N/N=C\C2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES canonique |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate](/img/structure/B11614484.png)
![N'-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide](/img/structure/B11614486.png)
![(3E)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(furan-2-ylmethyl)butanamide](/img/structure/B11614490.png)

![11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B11614525.png)
![2-hydrazinyl-3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11614527.png)

![6-(5-Bromothiophen-2-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11614540.png)
![Ethyl 6,8-dichloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11614547.png)
![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614554.png)

![methyl 4-({(2E)-5-[(2,5-dimethoxyphenyl)(hydroxy)methyl]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B11614567.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11614577.png)

